

Ferulic Acid 4-O-Sulfate: A Technical Guide on its Vasodilatory Properties

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Compound of Interest

Compound Name: Ferulic acid 4-O-sulfate

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Introduction

Ferulic acid (FA), a phenolic compound abundant in whole grains, fruits, and vegetables, has garnered significant attention for its potential cardiovascular benefits. Following consumption, FA undergoes extensive phase II metabolism in the gut and liver, leading to the formation of various metabolites. Among these, **ferulic acid 4-O-sulfate** (FA-sul) has emerged as a key player, demonstrating potent vasodilatory and blood pressure-lowering effects that surpass those of its parent compound.[1][2][3] This technical guide provides an in-depth overview of the vasodilatory role of FA-sul, focusing on its mechanism of action, quantitative physiological effects, and the experimental protocols used to elucidate its activity.

Chemical Properties and Synthesis

Ferulic acid 4-O-sulfate is a sulfated derivative of ferulic acid, belonging to the class of coumaric acids.[4] Its chemical synthesis has been described in the literature, often involving the sulfation of ferulic acid.[5][6][7] The sulfation process significantly alters the molecule's bioactivity, transforming it into a potent vasodilator.[1]

Quantitative Data on Vasorelaxation

Experimental evidence from ex vivo studies on isolated mouse arteries has demonstrated the significant concentration-dependent vasorelaxant effects of **ferulic acid 4-O-sulfate**, while

ferulic acid itself showed no significant response in the same concentration range.^{[1][2][8]} The maximal relaxation (Emax) induced by FA-sul varies across different arterial beds, as summarized in the table below.

Artery Type	Animal Model	Pre-contraction Agent	FA-sul Concentration Range (M)	Maximal Relaxation (Emax %)	Reference
Aorta	Mouse	Not Specified	10^{-7} - 3×10^{-5}	70.7 ± 3.5	^[1]
Femoral Artery	Mouse	Not Specified	10^{-7} - 3×10^{-5}	89.8 ± 4.5	^[1]
Saphenous Artery	Mouse	Not Specified	10^{-7} - 3×10^{-5}	64.2 ± 4.0	^[1]

Mechanism of Action: The sGC-cGMP-K⁺ Channel Signaling Pathway

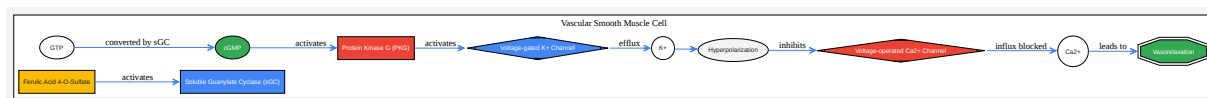
The vasodilatory action of **ferulic acid 4-O-sulfate** is primarily mediated through an endothelium-independent pathway involving the activation of soluble guanylate cyclase (sGC).^{[1][2]} This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle cells.

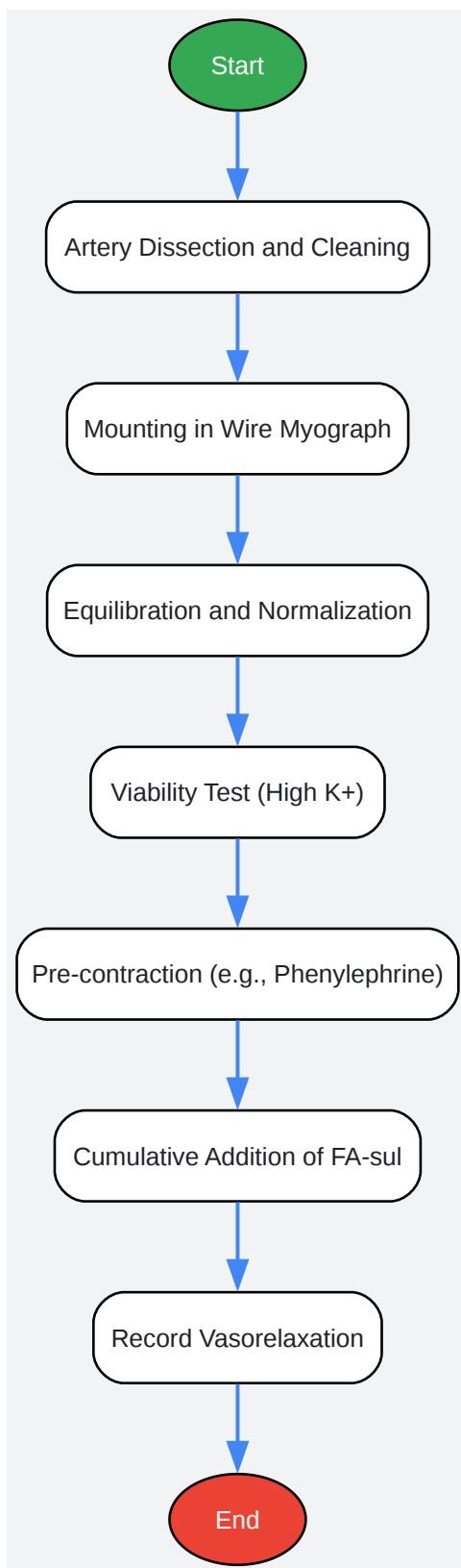
The key steps in the signaling pathway are as follows:

- Activation of sGC: FA-sul activates sGC in vascular smooth muscle cells.^[1]
- Increased cGMP Production: The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).^{[1][9]}
- Activation of cGMP-dependent Protein Kinase (PKG): cGMP, in turn, activates PKG.^{[2][10]}
- Opening of Potassium Channels: PKG is believed to phosphorylate and open voltage-gated potassium (Kv) channels in the plasma membrane of vascular smooth muscle cells.^{[1][2]}

- Hyperpolarization and Vasorelaxation: The opening of K^+ channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-operated Ca^{2+} channels, resulting in a decrease in intracellular calcium concentration and subsequent vasorelaxation.^[1]

The proposed signaling pathway is illustrated in the diagram below.





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